molecular formula C₂₂H₃₃D₃O₄ B1160483 11-Deoxy Limaprost-d3

11-Deoxy Limaprost-d3

Cat. No.: B1160483
M. Wt: 367.54
Attention: For research use only. Not for human or veterinary use.
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Description

11-Deoxy Limaprost-d3 is a deuterium-labelled analogue of 11-Deoxy Limaprost, which is a known impurity and degradation product of the active pharmaceutical ingredient (API) Limaprost . Limaprost is a synthetic prostaglandin E1 analogue used to treat ischemic symptoms and improve lumbar spinal canal stenosis . This deuterated standard is specifically designed for use in analytical method development, method validation, and quality control (QC) during the synthesis and formulation stages of drug development . It provides essential traceability and compliance with regulatory guidelines, serving as a critical reference standard against pharmacopeial standards (USP/EP) . The primary research value of 11-Deoxy Limaprost-d3 lies in its application for the precise quantification and monitoring of the unlabelled 11-Deoxy Limaprost impurity. The degradation of Limaprost to 11-Deoxy Limaprost (also referred to as 17S,20-dimethyl-trans-Δ2-prostaglandin A1 or 11-deoxy-Δ10) is a key degradation pathway, particularly under humid conditions . By using this stable isotope-labelled internal standard, researchers can achieve higher accuracy and reliability in liquid chromatography-mass spectrometry (LC-MS) analyses, correcting for variations in sample preparation and instrument response . The compound has a molecular formula of C 22 H 33 D 3 O 4 and a molecular weight of 367.54 g/mol . The deuterium atoms are located on the methyl group, as indicated by its chemical name: (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-(methyl-d3)-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid . It is recommended to store the product in a refrigerator at 2-8°C . This product is intended for research purposes only and is not approved for diagnostic or human use .

Properties

Molecular Formula

C₂₂H₃₃D₃O₄

Molecular Weight

367.54

Synonyms

(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-(methyl-d3)-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; 

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for 11 Deoxy Limaprost D3

Chemical Synthesis Pathways for 11-Deoxy Limaprost (B1675396) Core Structure Precursors

The synthesis of the 11-Deoxy Limaprost core structure, a derivative of prostaglandin (B15479496) E1, involves multi-step sequences that have been refined over the years for efficiency and stereochemical control. A common strategy for constructing prostaglandin analogues involves a convergent synthesis, where key fragments of the molecule are synthesized separately before being joined together. oup.comresearchgate.net

A widely recognized approach is the Corey lactone synthesis, which provides a versatile bicyclic intermediate from which various prostaglandins (B1171923) can be derived. oup.com This method establishes the correct stereochemistry of the cyclopentane (B165970) ring, which is a crucial feature of prostaglandins. For 11-Deoxy Limaprost, the synthesis would be adapted to omit the hydroxyl group at the C-11 position.

Modern synthetic routes often employ organocatalyst-mediated reactions to create the chiral cyclopentane framework with high diastereo- and enantioselectivity. oup.com For instance, asymmetric [3+2] cycloaddition reactions can be used to construct the five-membered ring with the desired substituents. oup.com Another key transformation is the introduction of the two side chains (the alpha- and omega-chains). This is often achieved through reactions like Suzuki coupling for the alpha-chain and the addition of higher-order cuprates for the omega-chain. acs.orgnih.gov These methods allow for the introduction of diverse functionalities in the side chains, enabling the synthesis of a library of prostaglandin analogues. acs.orgnih.gov

The general synthetic plan for prostaglandin E1 analogues can be summarized in the following key steps:

Formation of the Cyclopentane Core: Often starting from simpler cyclic or acyclic precursors, this step establishes the five-membered ring with the correct stereochemistry.

Introduction of the Alpha-Chain: This typically involves a coupling reaction to attach the carboxylic acid-bearing side chain.

Introduction of the Omega-Chain: This step adds the second side chain, often containing a hydroxyl group.

Functional Group Manipulations: This includes protection and deprotection of sensitive functional groups and oxidation or reduction steps to achieve the final desired structure.

For the synthesis of the 11-Deoxy Limaprost precursor, the strategy would be modified to specifically exclude the introduction of the C-11 hydroxyl group, or to remove it at an appropriate stage.

Regioselective and Stereoselective Deuteration Techniques for 11-Deoxy Limaprost-d3

The introduction of deuterium (B1214612) atoms at specific positions within the 11-Deoxy Limaprost molecule is a critical step in the synthesis of its deuterated analogue. This process requires highly selective chemical methods to ensure that deuterium is incorporated only at the desired locations and with the correct stereochemistry.

Deuterium Incorporation Methods at Specific Molecular Positions

Several methods have been developed for the site-selective incorporation of deuterium into organic molecules. tandfonline.com These techniques are crucial for preparing deuterated active pharmaceutical ingredients (APIs) with high isotopic purity. nih.govresearchgate.net

Common strategies for deuterium incorporation include:

Use of Deuterated Reagents: This is a straightforward approach where commercially available deuterated building blocks or reagents are used in the synthesis. nih.gov For example, deuterated metal hydrides like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) can be used for the reductive deuteration of carbonyl groups. nih.gov

Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium on a late-stage intermediate or the final target compound. nih.gov While this can be a powerful technique, it often requires harsh conditions and can be challenging to achieve high selectivity and quantitative deuterium enrichment. nih.gov

Catalytic Deuteration: Transition metal catalysts, such as ruthenium on carbon (Ru/C), can be used to facilitate the exchange of hydrogen with deuterium from D2O under milder conditions. rsc.org Continuous flow methods using such catalysts have shown promise for scalable and sustainable deuteration. rsc.org Biocatalytic approaches using enzymes like α-oxoamine synthases are also emerging as powerful tools for stereoselective deuteration. acs.orgnih.govnih.gov

Photoredox Catalysis: This modern technique utilizes light to drive redox reactions, enabling the deuteration of specific C-H bonds, including those adjacent to nitrogen atoms in amine-based drug molecules. nih.govprinceton.edu

For 11-Deoxy Limaprost-d3, the "d3" designation implies the incorporation of three deuterium atoms. The specific positions of these deuterium atoms would determine the most appropriate deuteration strategy. For instance, if the deuterium atoms are to be incorporated into a methyl group, a deuterated methylating agent like methyl-d3 iodide could be used. wakefieldchemistryconsulting.com If the deuterium is to be introduced at a stereocenter, a stereoselective reduction of a ketone or a double bond with a deuterated reagent would be necessary. acs.org

Isotopic Purity Assessment and Enantiomeric Excess Determination in Deuterated Analogues

Ensuring the quality of synthesized 11-Deoxy Limaprost-d3 requires rigorous analytical methods to determine its isotopic purity and enantiomeric excess. rsc.org

Isotopic Purity Assessment:

Isotopic purity refers to the percentage of the deuterated compound that contains the intended number of deuterium atoms at the specified positions. nih.govresearchgate.net Several analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a primary tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecule, the distribution of isotopologues (molecules differing in the number of deuterium atoms) can be quantified. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming the positions of deuterium labels and assessing isotopic enrichment. rsc.orgrsc.org Quantitative ¹H NMR can be used to measure the reduction in signal intensity at the deuterated positions relative to non-deuterated signals. researchgate.netepj-conferences.org ¹³C NMR can also be used, as the presence of a neighboring deuterium atom causes a small shift in the ¹³C chemical shift, allowing for quantification. researchgate.net

Enantiomeric Excess Determination:

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. For deuterated analogues that are chiral, determining the ee is crucial.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers and determining their relative amounts. mdpi.com By using a chiral stationary phase, the two enantiomers of a compound can be resolved into separate peaks, and the area under each peak can be used to calculate the ee.

Chiral Solvating Agents in NMR Spectroscopy: The use of chiral solvating agents can induce a chemical shift difference between the signals of the two enantiomers in an NMR spectrum, allowing for their quantification. arkat-usa.org

Molecular Rotational Resonance (MRR) Spectroscopy: This is an emerging technique for determining enantiomeric excess, especially for molecules that are chiral due to isotopic substitution. nih.gov By forming complexes with a chiral tag, the different enantiomers can be distinguished and quantified based on their rotational spectra. nih.gov

The table below summarizes the key analytical techniques for assessing isotopic purity and enantiomeric excess.

Analytical TechniqueApplicationKey Information Provided
High-Resolution Mass Spectrometry (HR-MS)Isotopic Purity AssessmentDistribution of isotopologues, overall deuteration level. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyIsotopic Purity & Structural ConfirmationPosition of deuterium labels, site-specific deuteration levels. rsc.orgrsc.org
Chiral High-Performance Liquid Chromatography (HPLC)Enantiomeric Excess DeterminationSeparation and quantification of enantiomers. mdpi.com
Molecular Rotational Resonance (MRR) SpectroscopyEnantiomeric Excess DeterminationQuantification of enantiomers, especially for isotopically chiral molecules. nih.gov

Advanced Purification and Spectroscopic Characterization Techniques for Research-Grade 11-Deoxy Limaprost-d3

The purification of research-grade 11-Deoxy Limaprost-d3 is essential to remove any unreacted starting materials, byproducts, and isotopologues with incorrect deuterium content. Subsequent spectroscopic characterization is necessary to confirm the structure and purity of the final product.

Advanced Purification Techniques:

Chromatography: Various chromatographic techniques are employed for the purification of prostaglandins and their analogues.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for separating complex mixtures. uni-konstanz.de Preparative HPLC can be used to isolate the desired deuterated compound in high purity.

Size Exclusion Chromatography: This technique separates molecules based on their size and can be effective in removing impurities of significantly different molecular weights. nih.gov

Ceramic Hydroxyapatite Chromatography: This method has been successfully used for the purification of prostaglandin D synthase and could be applicable to other prostaglandins. nih.gov

Spectroscopic Characterization Techniques:

A combination of spectroscopic methods is used to unequivocally identify and characterize the synthesized 11-Deoxy Limaprost-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the proton environment in the molecule. The absence or reduced intensity of signals at specific positions confirms the incorporation of deuterium. epj-conferences.organsto.gov.au

²H NMR: Directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment. epj-conferences.orgchemrxiv.org

¹³C NMR: Shows the carbon framework of the molecule. The signals for carbons bonded to deuterium are typically split into multiplets, providing further confirmation of deuteration. ansto.gov.aukirj.ee

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HR-MS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule and the number of deuterium atoms incorporated. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the masses of the fragments. This provides structural information and can help to pinpoint the location of the deuterium labels. nih.gov

The following table outlines the primary spectroscopic techniques and the information they provide for the characterization of 11-Deoxy Limaprost-d3.

Spectroscopic TechniqueInformation Provided
¹H NMRConfirms deuterium incorporation via signal absence/reduction. epj-conferences.organsto.gov.au
²H NMRDirect detection of deuterium nuclei. epj-conferences.orgchemrxiv.org
¹³C NMRConfirms carbon skeleton and deuterium-carbon bonds. ansto.gov.aukirj.ee
2D NMREstablishes molecular connectivity and confirms overall structure.
HR-MSAccurate mass for elemental composition and deuterium count. nih.govresearchgate.net
MS/MSStructural fragmentation patterns to locate deuterium labels. nih.gov

Challenges and Innovations in Deuterated Prostaglandin Analogue Synthesis

The synthesis of deuterated prostaglandin analogues like 11-Deoxy Limaprost-d3 presents several challenges, but ongoing innovations are continually addressing these issues.

Challenges:

Selectivity in Deuteration: Achieving high regioselectivity and stereoselectivity during the deuteration step can be difficult, especially in complex molecules with multiple potential sites for deuterium incorporation. nih.gov

Isotopic Scrambling: In some reactions, there is a risk of deuterium atoms migrating to unintended positions in the molecule, a phenomenon known as isotopic scrambling.

Purification of Isotopologues: Separating the desired deuterated compound from isotopologues with fewer or more deuterium atoms can be challenging due to their very similar physical and chemical properties.

Analytical Characterization: Accurately determining the isotopic purity and the precise location of deuterium atoms requires sophisticated analytical instrumentation and expertise. researchgate.net

Innovations:

Development of Novel Catalysts: The design of new catalysts, including those for photoredox and biocatalytic reactions, is enabling more selective and efficient deuteration under milder conditions. nih.govnih.gov

Continuous Flow Chemistry: The use of continuous flow reactors for deuteration reactions offers advantages in terms of scalability, safety, and control over reaction parameters, leading to improved efficiency and consistency. rsc.org

Advanced Analytical Techniques: The continuous improvement of analytical methods, such as high-field NMR and advanced mass spectrometry techniques, allows for more precise and sensitive characterization of deuterated compounds. chemrxiv.org

Computational Chemistry: The use of computational modeling can help in predicting reaction outcomes and designing more efficient synthetic routes for deuterated molecules.

Deuterated Building Block Libraries: The development of libraries of well-defined deuterated building blocks facilitates the synthesis of a wider range of deuterated drug candidates with high isotopic purity. d-nb.info

The field of deuterated drug synthesis is dynamic, with ongoing research focused on developing more efficient, selective, and cost-effective methods for producing these valuable compounds for research and potential therapeutic applications. nih.gov

Sophisticated Analytical Applications of 11 Deoxy Limaprost D3 in Quantitative Biological Research

Development and Validation of LC-MS/MS Methods Utilizing 11-Deoxy Limaprost-d3 as an Internal Standard

The gold standard for quantifying low-level analytes in complex matrices is LC-MS/MS, a technique that combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of a stable isotope-labeled internal standard, such as 11-Deoxy Limaprost-d3, is fundamental to a robust method. caymanchem.comnih.gov An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and fragmentation pattern, but a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. This compensates for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement, thereby ensuring accuracy and precision. rug.nlresearchgate.net Method development involves a systematic process of optimizing both the chromatographic separation and the mass spectrometric detection parameters, followed by a rigorous validation to demonstrate its reliability and reproducibility according to regulatory guidelines. nih.govrug.nl

Achieving effective chromatographic separation is a critical first step in developing a selective LC-MS/MS assay for Limaprost (B1675396) and its analogues. The goal is to separate the analyte of interest from other endogenous plasma components and potential metabolites to minimize interference. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for this purpose.

Key chromatographic parameters that are optimized include:

Analytical Column: The choice of stationary phase is crucial. Columns with C18 (octadecylsilane) packing are widely used for their ability to retain and separate nonpolar to moderately polar compounds like prostaglandins (B1171923). nih.govmdpi.com In some cases, two-dimensional LC systems, which might use a Phenyl column in the first dimension and an ODS (octadecylsilyl) column in the second, are implemented to achieve the ultra-high sensitivity required for sub-picogram per milliliter quantification. nih.govresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous solution (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is standard. mdpi.com The gradient program is carefully adjusted to ensure adequate retention of Limaprost while allowing for a reasonable run time.

Flow Rate and Column Temperature: These are optimized to achieve efficient separation and sharp, symmetrical peaks. Maintaining a constant column temperature enhances the reproducibility of retention times. pmda.go.jp

The following table summarizes typical chromatographic parameters used in the separation of prostaglandin (B15479496) analogues.

ParameterTypical ConditionPurpose
Column Reversed-phase C18 or Phenyl, < 5 µm particle sizeProvides hydrophobic interaction for separation.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier to promote protonation for positive ion mode MS.
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute compounds from the column.
Elution GradientAllows for separation of compounds with a range of polarities.
Flow Rate 0.2 - 0.5 mL/minOptimized for column dimensions and desired separation efficiency.
Column Temp. 35 - 45 °CEnsures reproducible retention times and can improve peak shape.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for prostaglandin analogues as it is a soft ionization method suitable for polar, thermally labile molecules. nih.govnih.gov For prostaglandins, which possess a carboxylic acid group, detection is often performed in the negative ion mode, monitoring the deprotonated molecule [M-H]⁻. nih.govresearchgate.net

To achieve the highest levels of sensitivity and selectivity, tandem mass spectrometry (MS/MS) is operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M-H]⁻ of Limaprost) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from that fragmentation is monitored in the third quadrupole. nih.gov This process effectively filters out noise and interferences. A separate MRM transition is monitored for the internal standard, 11-Deoxy Limaprost-d3. The selection of unique and intense precursor-to-product ion transitions is vital for the specificity and sensitivity of the assay. science.gov In some advanced applications, techniques like differential mobility spectrometry (DMS) are coupled with LC-MS/MS to provide an additional layer of separation based on ion mobility, further enhancing selectivity and removing challenging interferences. nih.gov

The table below outlines representative mass spectrometric parameters.

ParameterAnalyte: LimaprostInternal Standard: 11-Deoxy Limaprost-d3
Ionization Mode ESI NegativeESI Negative
Precursor Ion (m/z) e.g., 381.3e.g., 367.5
Product Ion (m/z) e.g., 315.2e.g., 301.2
Collision Energy Optimized for specific transitionOptimized for specific transition

Note: The specific m/z values are illustrative and depend on the exact molecular formula and the specific adduct being monitored.

Quantitative Bioanalysis of Limaprost and its Metabolites in Preclinical Matrices Using 11-Deoxy Limaprost-d3

In preclinical research, quantifying the concentration of a drug and its metabolites over time in biological matrices like rat or dog plasma is essential for determining its pharmacokinetic profile. Given the extremely low concentrations of Limaprost found in plasma (in the pg/mL range), highly sensitive and specific analytical methods are required. nih.govnih.gov The use of 11-Deoxy Limaprost-d3 as an internal standard is crucial for achieving the necessary accuracy and precision in these demanding analyses. caymanchem.compharmaffiliates.com

Biological matrices such as plasma are complex mixtures containing proteins, salts, lipids, and other endogenous components that can interfere with LC-MS/MS analysis. mdpi.com Therefore, a sample preparation step is required to extract the analytes of interest and remove these interferences.

Commonly employed techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, like acetonitrile, is added to the plasma sample to denature and precipitate the majority of proteins. mdpi.comnih.gov After centrifugation, the supernatant containing the analyte and internal standard is collected.

Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is often the method of choice. This technique involves passing the sample through a cartridge containing a solid sorbent that retains the analyte based on properties like hydrophobicity or ion exchange. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. nih.govnih.gov Multi-step SPE procedures can be used for exceptionally clean extracts. nih.gov

Automated Liquid Handling: To increase throughput and improve reproducibility, sample preparation steps can be automated using robotic liquid handling systems. These systems can perform precise pipetting, mixing, and transfer steps for techniques like PPT and SPE, minimizing human error and variability.

The matrix effect is a phenomenon where co-eluting, undetected components from the biological matrix influence the ionization efficiency of the analyte, leading to either ion suppression or enhancement. rug.nl This can significantly impact the accuracy of quantification. During method validation, the matrix effect is thoroughly evaluated by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a pure solvent.

The primary and most effective strategy to compensate for the matrix effect is the use of a stable isotope-labeled internal standard (SIL-IS), such as 11-Deoxy Limaprost-d3. rug.nlresearchgate.net Because the SIL-IS is structurally and chemically almost identical to the analyte, it experiences the same matrix effects. nih.gov As quantification is based on the ratio of the analyte peak area to the internal standard peak area, any suppression or enhancement affects both compounds equally, and the ratio remains constant, thus providing an accurate measurement despite the matrix interference. rug.nl

Application of 11-Deoxy Limaprost-d3 in High-Throughput Screening Analytical Assays

High-throughput screening (HTS) involves the rapid analysis of a large number of samples, a common requirement in drug discovery and development. nih.govresearchgate.net While often associated with in-vitro assays, LC-MS/MS methods can be adapted for HTS applications in pharmacokinetics and metabolism studies. The use of a reliable internal standard like 11-Deoxy Limaprost-d3 is indispensable in this context.

For an LC-MS/MS method to be suitable for HTS, it must be:

Fast: The total analysis time per sample must be short. This is achieved by using rapid gradient elution profiles, sometimes with ballistic gradients, and columns that can handle high flow rates. Run times of just a few minutes are often targeted. nih.gov

Robust: The method must be reliable and perform consistently over thousands of injections with minimal downtime or loss of sensitivity.

Simple: Sample preparation should be straightforward and amenable to automation, such as 96-well plate-based protein precipitation or SPE. ku.ac.ae

The validated, highly sensitive, and selective LC-MS/MS methods developed for Limaprost using 11-Deoxy Limaprost-d3 as an internal standard provide the foundation for such high-throughput applications. nih.govnih.gov By ensuring accurate quantification across a large number of samples, these methods enable rapid assessment of pharmacokinetic properties in multiple preclinical studies, accelerating the drug development process.

Methodological Considerations for Robust and Reproducible Analytical Performance in Research Settings

The utility of 11-Deoxy Limaprost-d3 as an internal standard in quantitative research is fundamentally dependent on the robustness and reproducibility of the analytical method employed. The low endogenous concentrations of eicosanoids and their analogs necessitate highly sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the predominant method. ub.eduspringernature.com Achieving reliable data requires careful consideration of several methodological stages, from sample preparation to instrument parameters and method validation.

Sample Preparation: The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, cell culture supernatants, tissue homogenates) while removing interfering substances. mdpi.com A simple and rapid liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed. mdpi.comnih.gov For instance, a study developing an LC-MS/MS method for eicosanoid quantification in plasma utilized an LLE procedure that yielded high analyte recovery of over 88.30%. nih.gov Another protocol for analyzing prostaglandins in cell culture supernatants involved LLE with hexane/ethyl acetate (B1210297) after spiking the sample with the deuterated internal standard. nih.gov The recovery for Prostaglandin E2 in that method was 92.0 ± 4.9%. nih.gov The choice of extraction method and solvents must be optimized to ensure high recovery and minimize matrix effects, which can suppress or enhance the analyte signal.

Table 1: Example of Analyte Recovery from Biological Matrices Using Different Extraction Methods
AnalyteExtraction MethodMatrixAverage Recovery (%)Source
Eicosanoids (general)Liquid-Liquid ExtractionPlasma>88.30% nih.gov
Prostaglandin E2 (PGE2)Liquid-Liquid ExtractionCell Supernatant92.0 ± 4.9% nih.gov
Prostaglandin D2 (PGD2)Liquid-Liquid ExtractionCell Supernatant77.0 ± 3.0% nih.gov
iPF2α-VI (Isoprostane)Solid-Phase Extraction (SPE)Urine88-112% pnas.org

Chromatographic Separation: Effective chromatographic separation is critical for distinguishing the target analyte from structurally similar compounds and isomers, which is a common challenge in eicosanoid analysis. researchgate.net Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems are typically used. mdpi.commdpi.com The separation is achieved using a C18 or similar column with a gradient elution mobile phase, commonly consisting of water and an organic solvent like acetonitrile or methanol, often with a small percentage of an acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape and ionization efficiency. mdpi.comnih.gov A UPLC system with a small-particle-size column can effectively separate multiple eicosanoid standards within a 25-minute run time. mdpi.com

Mass Spectrometric Detection: Tandem mass spectrometry, particularly using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for quantification at picogram levels. researchgate.netresearchgate.net The instrument is typically operated with an electrospray ionization (ESI) source in negative ion mode, as the carboxylic acid moiety on prostaglandin-like molecules is readily deprotonated. mdpi.comresearchgate.net For each analyte, including 11-Deoxy Limaprost-d3, specific MRM transitions (a precursor ion and a product ion) are optimized to ensure specificity. mdpi.com For example, in the analysis of PGE2 and PGD2, the mass transition of m/z 351 to 271 was selected for quantification, while the corresponding transition for the deuterated internal standards (d4-PGE2 and d4-PGD2) was m/z 355 to 275. nih.gov The use of a stable isotope-labeled internal standard like 11-Deoxy Limaprost-d3 is crucial as it co-elutes with the unlabeled analyte and experiences similar ionization effects and fragmentation, allowing it to accurately correct for variations in sample processing and instrument response. researchgate.netnih.gov

Method Validation: A rigorous method validation is essential to guarantee the reliability of the quantitative data. Validation should be performed according to established guidelines and typically assesses linearity, accuracy, precision, sensitivity (limit of detection and quantification), and stability. nih.govnih.gov

Linearity: The method should demonstrate a linear response over a defined concentration range. Calibration curves for prostaglandin analogs often show excellent linearity (r > 0.99). researchgate.net

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. For eicosanoid analysis, accuracy is often reported to be within 88-112%, with precision (expressed as coefficient of variation, %CV) below 15%. nih.govnih.gov

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. For eicosanoids, LLOQs are frequently in the low pg/mL to ng/mL range. nih.govresearchgate.net

Table 2: Summary of Method Validation Parameters from Published Eicosanoid LC-MS/MS Assays
ParameterTypical Acceptance Criteria / Reported ValuesSource
Linearity (Correlation Coefficient)r > 0.99 or R² > 0.995 mdpi.comresearchgate.net
Accuracy88.88% - 111.25% nih.gov
Intra-day Precision (%CV)0.57% - 4.52% nih.gov
Inter-day Precision (%CV)1.03% - 11.82% nih.govnih.gov
Lower Limit of Quantification (LLOQ)0.05 - 3.0 ng/mL (or low pg/mL) nih.govresearchgate.netnih.gov

By carefully controlling these methodological aspects—from extraction to validation—researchers can leverage the properties of 11-Deoxy Limaprost-d3 to achieve robust, reproducible, and scientifically sound quantitative results in the complex field of eicosanoid research.

Mechanistic Insights into Preclinical Metabolic Fate and Pharmacokinetic Research Using 11 Deoxy Limaprost D3

In Vitro Metabolic Stability and Biotransformation Studies Employing 11-Deoxy Limaprost-d3 as a Tracer

In vitro systems that model the metabolic processes of the liver are crucial for early-stage drug development. ijpsonline.com The use of deuterated tracers like 11-Deoxy Limaprost-d3 in these systems allows for precise tracking and quantification of metabolic products. nih.gov

Characterization of Metabolites in Hepatic Microsomal and Cytosolic Systems

Hepatic microsomes and cytosol contain a rich milieu of drug-metabolizing enzymes. ijpsonline.comnih.gov When 11-Deoxy Limaprost-d3 is introduced into these systems, its biotransformation can be meticulously followed. Limaprost (B1675396), a prostaglandin (B15479496) E1 analog, is known to be metabolized to various products. drugbank.com One of its degradation products is 11-deoxy-Δ10. researchgate.net The deuterated version, 11-Deoxy Limaprost-d3, allows for the unambiguous identification of its corresponding metabolites from the complex mixture of endogenous compounds present in these in vitro systems.

Studies have shown that the primary routes of metabolism for prostaglandins (B1171923) involve oxidation and reduction reactions catalyzed by enzymes such as cytochrome P450s. gpnotebook.com For instance, research on similar prostaglandins has identified metabolites resulting from hydroxylation and beta-oxidation of the side chains. google.com By using 11-Deoxy Limaprost-d3, researchers can employ techniques like liquid chromatography-mass spectrometry (LC-MS) to differentiate and identify the metabolites formed. researchgate.netnih.gov The deuterium (B1214612) label provides a unique mass signature, facilitating the detection of even minor metabolic products.

A hypothetical in vitro study using human liver microsomes might reveal the formation of several deuterated metabolites of 11-Deoxy Limaprost. The table below illustrates potential metabolites that could be identified.

MetaboliteDescription
Hydroxylated-11-Deoxy Limaprost-d3Addition of a hydroxyl group to the molecule
Carboxylated-11-Deoxy Limaprost-d3Oxidation to a carboxylic acid derivative
Beta-oxidized-11-Deoxy Limaprost-d3Shortening of the carboxylic acid side chain

Evaluation of Enzyme Kinetics and Isoform-Specific Metabolism of Limaprost Analogues

Understanding the kinetics of the enzymes responsible for metabolizing a drug is essential for predicting its in vivo behavior. nih.gov The use of 11-Deoxy Limaprost-d3 can aid in determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the enzymes involved in its metabolism. nih.gov

Different isoforms of cytochrome P450 (CYP) enzymes can exhibit varying specificities and efficiencies in metabolizing a particular substrate. gpnotebook.com By using recombinant human CYP isoforms, it is possible to identify which specific enzymes are the primary contributors to the metabolism of 11-Deoxy Limaprost. For example, studies with other compounds have shown that CYP3A4 is a major enzyme in the metabolism of many drugs. nih.govplos.org By incubating 11-Deoxy Limaprost-d3 with a panel of individual CYP isoforms, researchers can pinpoint the key players in its biotransformation.

The following table provides a hypothetical example of the relative metabolic activity of different CYP isoforms towards 11-Deoxy Limaprost-d3.

CYP IsoformRelative Activity (%)
CYP3A465
CYP2C920
CYP2D610
Others5

In Vivo Metabolic Profiling and Excretion Pathways in Animal Models with Deuterated Prostaglandins

Animal models provide a more complex and physiologically relevant system to study the metabolism and excretion of drug candidates. nih.gov The use of deuterated prostaglandins like 11-Deoxy Limaprost-d3 in these models allows for comprehensive metabolic profiling and the elucidation of excretion pathways. nih.govnih.gov

Identification and Quantification of Circulating and Excreted Metabolites of 11-Deoxy Limaprost

Following administration of 11-Deoxy Limaprost-d3 to animal models, blood, urine, and feces can be collected to identify and quantify the parent compound and its metabolites. nih.govsemanticscholar.org The deuterium label is instrumental in distinguishing the drug-related material from endogenous substances, enabling accurate measurement even at very low concentrations. nih.gov

The data table below shows a hypothetical distribution of 11-Deoxy Limaprost-d3 and its metabolites in the urine of a test animal.

CompoundPercentage of Total Radioactivity in Urine
11-Deoxy Limaprost-d3< 5%
Metabolite A-d340%
Metabolite B-d325%
Other Metabolites-d330%

Tracing of Metabolic Pathways and Enzyme Involvement Using Isotopic Labeling

Isotopic labeling is a powerful technique for tracing the intricate pathways of drug metabolism. nih.govnih.gov By analyzing the structure of the deuterated metabolites of 11-Deoxy Limaprost-d3, it is possible to reconstruct the metabolic steps it undergoes in the body. nih.gov This can reveal the sequence of enzymatic reactions, such as oxidation, reduction, and conjugation, that lead to the final excreted products.

The specific enzymes involved in these pathways can often be inferred from the types of metabolic transformations observed. For instance, the presence of glucuronide conjugates would point to the involvement of UDP-glucuronosyltransferases (UGTs). oxfordbiomed.com The deuterium label helps to confirm that the identified metabolites originate from the administered drug.

Influence of Deuteration on Metabolic Pathways of 11-Deoxy Limaprost-d3 Compared to Non-Deuterated Analogues

A key consideration when using deuterated compounds in metabolic research is the potential for the deuterium substitution to alter the metabolic pathway itself, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.complos.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. researchgate.net

Computational Prediction and Validation of Metabolic Pathways for Prostaglandin Analogues

The prediction of metabolic pathways is a critical component of modern drug discovery, enabling researchers to anticipate the biotransformation of new chemical entities and identify potentially active or toxic metabolites early in development. news-medical.net For complex molecules such as prostaglandin analogues, computational (in silico) methods provide powerful tools to model metabolic fate, complementing and guiding experimental studies. researchgate.netbenthamscience.com These approaches are essential for understanding the pharmacokinetics of compounds like 11-Deoxy Limaprost-d3, where deuteration is specifically introduced to trace metabolic routes. vulcanchem.com

Computational modeling of drug metabolism integrates information about a molecule's structure with knowledge of metabolic enzymes and reaction mechanisms to predict how a compound will be processed in the body. researchgate.net These methods range from ligand-based approaches, which rely on similarities to known substrates, to structure-based methods like molecular docking, which simulate the interaction between a drug candidate and the active site of a metabolic enzyme. benthamscience.com For prostaglandin analogues, these models are particularly useful for predicting interactions with key enzyme families such as cytochrome P450 (CYP), cyclooxygenases (COX), and various transferases. news-medical.netnih.govmdpi.com

Systems biology has offered advanced methodologies for modeling the intricate metabolic networks associated with prostaglandins. Cybernetic models, for instance, have been successfully used to describe and predict the complex regulation of prostaglandin metabolism in response to cellular stimuli. mdpi.com These models incorporate transcriptomic and lipidomic data to simulate metabolic flux and the formation of eicosanoids, demonstrating a robust ability to predict metabolite profiles under different conditions. mdpi.com Similarly, quantitative computational models have been developed to understand the competitive metabolism between different fatty acid precursors of prostaglandins, such as arachidonic acid (AA) and eicosapentaenoic acid (EPA), via the COX pathway. nih.gov

A crucial aspect of computational modeling is the validation of its predictions against experimental data. mdpi.com This process involves comparing the in silico predicted metabolites and their formation rates with results from in vitro and in vivo experiments. For example, the degradation of the prostaglandin E1 analogue Limaprost is a well-documented process where it can be converted to its 11-deoxy-Δ10 form. researchgate.net Computational models can predict the likelihood of such dehydration reactions. These predictions are then validated using analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to quantify the actual formation of these degradation products in biological matrices or during stability studies. nih.gov The integration of computational predictions with experimental validation provides a more complete understanding of a drug's metabolic profile. nih.govrsc.org

The tables below summarize common computational approaches and provide a conceptual example of how prediction aligns with experimental findings for prostaglandin analogues.

Table 1: Computational Approaches for Prostaglandin Analogue Metabolism Prediction

Modeling Approach Description Application to Prostaglandins Key References
Ligand-Based Methods Predicts metabolic fate based on structural similarity to known enzyme substrates. Uses QSAR (Quantitative Structure-Activity Relationship) and pharmacophore models. Identifying potential sites of metabolism by comparing the analogue's structure to known substrates of CYP or COX enzymes. benthamscience.com
Structure-Based Methods Employs molecular docking to simulate the binding of a molecule within the active site of a metabolic enzyme (e.g., Cytochrome P450). Predicts the binding affinity and orientation of prostaglandin analogues in enzymes like COX-1 and COX-2, indicating susceptibility to metabolism. benthamscience.commdpi.com
Systems Biology Models Integrates genomic, transcriptomic, and metabolomic data to create a holistic model of metabolic networks and flux. Modeling the entire eicosanoid biosynthesis pathway to predict how the introduction of an analogue affects the production of various prostaglandins. nih.govmdpi.com

| Mechanistic Models | Simulates specific, rule-based chemical transformations (e.g., oxidation, glucuronidation) that enzymes perform on a substrate. | Predicting the specific metabolites formed from Phase I (e.g., hydroxylation by CYPs) and Phase II (e.g., conjugation) metabolism of a prostaglandin analogue. | news-medical.net |

Table 2: Conceptual Example of Prediction and Validation for a Prostaglandin Analogue

Metabolic Transformation Computational Prediction Experimental Validation Method Observed Outcome Key References
Dehydration Prediction of instability at the five-membered ring, leading to the formation of an 11-deoxy-Δ10 metabolite. HPLC analysis during accelerated stability studies. Quantification confirms the formation of the 11-deoxy-Δ10 degradant, with rates influenced by formulation (e.g., cyclodextrin (B1172386) inclusion). researchgate.net
Oxidation by 15-PGDH Prediction of oxidation at the C15-hydroxyl group, a common and rapid step in prostaglandin metabolism. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of plasma samples after administration. Detection and quantification of the 15-keto metabolite in plasma, confirming the predicted pathway. nih.gov

| CYP-mediated Hydroxylation | Molecular docking and site of metabolism (SoM) prediction identify specific carbon atoms as likely sites for hydroxylation by CYP enzymes. | In vitro incubation with human liver microsomes followed by metabolite identification using mass spectrometry. | Structural elucidation of hydroxylated metabolites confirms the computationally predicted sites of enzymatic attack. | news-medical.net |

Advanced Research on Structural Analogues and Derivatives of 11 Deoxy Limaprost D3

Comparative Pharmacological and Metabolic Studies with Limaprost (B1675396), 11-Deoxy Limaprost, and Other Prostaglandin (B15479496) Analogues

Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is known for its potent vasodilatory and antiplatelet activities. sci-hub.stilo.orgnih.gov Its therapeutic applications have spurred research into its derivatives, including 11-Deoxy Limaprost, to explore variations in pharmacological effects and metabolic stability. Comparative studies are crucial for understanding how structural modifications, such as the removal of the hydroxyl group at the C-11 position, influence the compound's interaction with prostaglandin receptors and its subsequent metabolic fate.

Prostaglandin analogues exert their effects by binding to specific G-protein coupled receptors. For instance, PGE1 and its analogues primarily interact with EP receptors, of which there are four subtypes (EP1, EP2, EP3, and EP4), each mediating different physiological responses. The affinity and selectivity of limaprost and 11-deoxy limaprost for these receptor subtypes are critical determinants of their pharmacological profiles. Research has shown that even minor structural changes can significantly alter receptor binding and functional activity.

Metabolically, prostaglandins (B1171923) are typically short-lived in the body. nih.gov Limaprost, for example, is rapidly absorbed and eliminated. sci-hub.stnih.gov The metabolic pathways often involve oxidation of the hydroxyl groups and beta-oxidation of the carboxylic acid side chain. sci-hub.st The absence of the C-11 hydroxyl group in 11-Deoxy Limaprost is expected to alter its metabolic profile, potentially leading to a longer half-life or different metabolic byproducts. Comparative metabolic studies are essential to elucidate these differences and their implications for the compound's activity and duration of action.

The following table provides a comparative overview of the pharmacological targets and metabolic characteristics of various prostaglandin analogues.

CompoundPrimary Receptor Target(s)Key Pharmacological EffectsKnown Metabolic Pathways
Limaprost EP ReceptorsVasodilation, Antiplatelet Aggregation sci-hub.stresearchgate.netRapidly metabolized, likely through oxidation and beta-oxidation sci-hub.stnih.gov
11-Deoxy Limaprost EP Receptors (presumed)Vasodilation (presumed)Expected to have altered metabolism due to lack of C-11 hydroxyl group
Alprostadil (PGE1) EP ReceptorsVasodilation, Smooth Muscle Relaxation wikipedia.orgnih.govExtensive first-pass metabolism in the lungs
Misoprostol (B33685) EP ReceptorsGastric Mucosal Protection, Uterine Contraction numberanalytics.comRapid de-esterification to its active metabolite, misoprostol acid numberanalytics.com
Latanoprost FP ReceptorLowers Intraocular Pressure arvojournals.orgHydrolysis to its active acid form in the cornea nih.gov

Design, Synthesis, and Evaluation of Novel Deuterated Prostaglandin Probes for Research

The development of novel deuterated prostaglandin probes, such as 11-Deoxy Limaprost-d3, is a significant advancement in prostaglandin research. Deuterium (B1214612) substitution, where hydrogen atoms are replaced by their heavier isotope, deuterium, can offer several advantages for research applications. researchgate.net

One of the primary benefits of deuteration is the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. researchgate.net This can lead to a longer biological half-life of the deuterated compound, making it a valuable tool for studying the prolonged effects of prostaglandin receptor activation. researchgate.net

The synthesis of deuterated prostaglandins is a complex process that requires careful planning to introduce the deuterium atoms at specific positions within the molecule. acs.orgresearchgate.net These synthetic routes often involve multiple steps and the use of specialized reagents and techniques. nih.gov The successful synthesis of these probes allows researchers to investigate the mechanism of action of prostaglandin analogues with greater precision. acs.orgresearchgate.net

Once synthesized, these novel deuterated probes are evaluated for their pharmacological activity and metabolic stability. This evaluation often involves in vitro assays to determine receptor binding affinity and functional activity, as well as in vivo studies in animal models to assess their pharmacokinetic and pharmacodynamic properties. The use of deuterated standards is also crucial for accurate quantification in analytical methods like mass spectrometry. nih.gov

The table below outlines the key steps and considerations in the development of deuterated prostaglandin probes.

Development StageKey ActivitiesScientific Rationale
Design Identify target positions for deuteration.To modulate metabolic stability and create probes for specific research questions.
Synthesis Develop multi-step synthetic pathways. nih.govTo precisely introduce deuterium atoms into the complex prostaglandin structure. acs.org
In Vitro Evaluation Conduct receptor binding and functional assays.To confirm that the deuterated analogue retains the desired pharmacological activity.
In Vivo Evaluation Perform pharmacokinetic and pharmacodynamic studies in animal models.To assess the impact of deuteration on the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its biological effects over time.
Analytical Application Use as internal standards in mass spectrometry. nih.govTo improve the accuracy and precision of quantitative analyses of non-deuterated prostaglandins.

Exploration of Prodrug Strategies and Targeted Delivery Approaches for Prostanoids in Research Models

The therapeutic potential of prostanoids is often limited by their rapid metabolism and systemic side effects. nih.gov To overcome these challenges, researchers are exploring prodrug strategies and targeted delivery approaches. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. mdpi.comewadirect.com

For prostanoids, which are often carboxylic acids, a common prodrug approach is esterification. nih.gov Ester prodrugs are typically more lipophilic than the parent drug, which can enhance their absorption across biological membranes. nih.gov Once absorbed, esterases in the body can hydrolyze the ester bond, releasing the active carboxylic acid. This strategy has been successfully employed for prostaglandin analogues used in ophthalmology, such as latanoprost, to improve corneal penetration. nih.gov

Targeted delivery aims to concentrate the therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic side effects. nih.govnih.gov This can be achieved by conjugating the prostanoid to a targeting moiety that specifically binds to receptors or other molecules expressed on the target cells or tissues. mdpi.com For example, in the context of inflammation, prostanoids could be targeted to activated macrophages, which play a key role in the inflammatory process. tandfonline.com

Various delivery systems, such as liposomes, nanoparticles, and hydrogels, are also being investigated to control the release and biodistribution of prostanoids. nih.govmdpi.com These systems can protect the prostanoid from premature degradation and facilitate its accumulation at the desired site.

The following table summarizes different prodrug and targeted delivery strategies for prostanoids.

StrategyApproachMechanism of ActionPotential Advantages
Prodrugs Esterification of the carboxylic acid group. nih.govIncreased lipophilicity enhances absorption; subsequent hydrolysis by esterases releases the active drug. nih.govImproved bioavailability, reduced local irritation. nih.gov
Phosphate prodrugs. ewadirect.comacs.orgIncreased water solubility; enzymatic cleavage by phosphatases releases the parent drug. acs.orgEnhanced solubility for formulation. nih.gov
Targeted Delivery Conjugation to a targeting ligand. mdpi.comThe ligand binds to specific receptors on target cells, concentrating the drug at the site of action. tandfonline.comIncreased efficacy, reduced systemic side effects. nih.gov
Encapsulation in nanoparticles or liposomes. nih.govThe delivery system protects the drug from degradation and can be designed to accumulate in specific tissues. mdpi.comControlled release, improved stability. nih.gov

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies for Prostaglandin Derivatives

In silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds based on their molecular structure. nih.gov These methods are particularly valuable in the development of new prostaglandin derivatives, as they can help to prioritize the synthesis of compounds with the most promising therapeutic potential. nih.govresearchgate.net

QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.nethumanjournals.com To build a QSAR model, a dataset of compounds with known activities is required. The three-dimensional structures of these compounds are then used to calculate a variety of molecular descriptors, which can include steric, electronic, and hydrophobic properties. mdpi.com Statistical methods, such as multiple linear regression or partial least squares, are then used to identify the descriptors that are most highly correlated with biological activity and to generate the QSAR equation. tandfonline.com

In the context of prostaglandin research, QSAR studies can be used to:

Identify the key structural features that are important for binding to a specific prostaglandin receptor subtype. nih.gov

Predict the biological activity of new, unsynthesized prostaglandin derivatives.

Optimize the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

In silico modeling techniques, such as molecular docking, can provide further insights into the interactions between prostaglandin derivatives and their receptor binding sites. jrespharm.comrsc.org Docking simulations can predict the preferred binding orientation of a ligand within the receptor's active site and can help to explain the structure-activity relationships observed in QSAR studies. nih.gov

The table below highlights the key aspects of in silico modeling and QSAR studies for prostaglandin derivatives.

TechniqueDescriptionApplication in Prostaglandin Research
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.nethumanjournals.comPredicting the activity of new prostaglandin analogues; identifying key structural features for receptor binding. nih.gov
Molecular Docking Predicts the preferred binding mode of a ligand to a receptor. jrespharm.comVisualizing the interactions between prostaglandin derivatives and their receptors; explaining structure-activity relationships. nih.govrsc.org
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.govDesigning new prostaglandin derivatives with improved affinity and selectivity. nih.gov
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time.Studying the dynamic behavior of prostaglandin-receptor complexes and the conformational changes that occur upon ligand binding.

Future Directions and Emerging Research Paradigms for 11 Deoxy Limaprost D3 Research

Integration of Advanced Analytical Platforms (e.g., Ion Mobility-Mass Spectrometry, High-Resolution Mass Spectrometry)

The precise quantification and characterization of prostaglandins (B1171923) and their analogs are fundamental to understanding their biological roles. The structural similarity among various prostanoids presents a significant analytical challenge. nih.gov Advanced analytical platforms, particularly the coupling of ion mobility spectrometry (IMS) with high-resolution mass spectrometry (HRMS), offer a powerful solution to this challenge.

Ion mobility-mass spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond traditional liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov This is particularly advantageous for resolving isobaric and isomeric prostaglandin (B15479496) species that are otherwise difficult to distinguish. nih.govscispace.com For instance, high-resolution IMS can differentiate between prostaglandin isomers with identical masses, a critical capability for accurate biological assessment. nih.gov

The use of deuterated standards like 11-Deoxy Limaprost-d3 is integral to these advanced analytical workflows. Stable isotope-labeled internal standards are essential for accurate quantification in complex biological matrices, as they co-elute with the endogenous analyte and compensate for variations in sample preparation and instrument response. caymanchem.com The development of novel derivatization strategies further enhances the sensitivity and separation of prostanoids in these platforms. nih.govaacrjournals.org

Future research will likely see the expanded application of these high-resolution techniques to meticulously track the metabolic fate of 11-Deoxy Limaprost (B1675396) and its non-deuterated counterpart in various biological systems.

Table 1: Advanced Analytical Platforms in Prostanoid Research

Analytical PlatformAdvantage in Prostaglandin AnalysisRelevance for 11-Deoxy Limaprost-d3
Ion Mobility-Mass Spectrometry (IM-MS) Separation of isomeric and isobaric prostanoids. nih.govscispace.comEnhanced specificity in quantitative assays using it as an internal standard.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements for confident identification. nih.govPrecise determination of its metabolic products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and specificity for quantification.Gold standard for quantification where it serves as an ideal internal standard. caymanchem.com

Development of Novel Organ-on-a-Chip and 3D Culture Models for Prostaglandin Research

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of native tissues. Organ-on-a-chip and three-dimensional (3D) culture models are emerging as more physiologically relevant systems for studying cellular responses and drug effects. medchemexpress.comamericanchemicalsuppliers.comcaymanchem.com These models can recreate tissue-specific architecture, cell-cell interactions, and mechanical cues that are crucial for regulating prostaglandin signaling. americanchemicalsuppliers.comresearchgate.net

For example, organ-on-a-chip models of the intestine and other tissues allow for the investigation of how fluid shear stress and other mechanical forces influence prostaglandin production and signaling. medchemexpress.com 3D culture models, such as spheroids and organoids, provide a more accurate representation of the in vivo environment, which can significantly impact gene expression and cellular responses to stimuli like prostaglandins. medchemexpress.comresearchgate.net

The application of these advanced culture systems to study the effects of 11-Deoxy Limaprost and its parent compound will provide a more nuanced understanding of their activity in a context that more closely mimics human physiology. This will be particularly valuable for elucidating the tissue-specific effects of prostaglandin analogs.

Table 2: Application of Advanced Culture Models in Prostaglandin Research

Culture ModelKey FeaturePotential Application for 11-Deoxy Limaprost Research
Organ-on-a-Chip Recapitulates organ-level structure and function, including mechanical forces. medchemexpress.comamericanchemicalsuppliers.comInvestigating the influence of physiological flow on the cellular response to 11-Deoxy Limaprost.
3D Spheroids/Organoids Mimics in vivo cell-cell and cell-matrix interactions. caymanchem.commedchemexpress.comAssessing the differential effects of 11-Deoxy Limaprost in a more physiologically relevant cellular context compared to 2D cultures.

Application of Multi-Omics Technologies (e.g., Lipidomics, Proteomics) in Prostanoid Signaling Pathways

Multi-omics approaches, which involve the comprehensive analysis of different molecular layers (e.g., lipids, proteins, transcripts), are revolutionizing our understanding of complex biological systems. nih.govresearchgate.netacs.orgservice.gov.uk In the context of prostanoid research, lipidomics and proteomics are particularly powerful.

Targeted lipidomics can provide a comprehensive profile of the changes in the arachidonic acid cascade in response to various stimuli, revealing how the production of different prostaglandins and other eicosanoids is dynamically regulated. caymanchem.com Proteomics can identify the downstream protein networks and signaling pathways that are modulated by prostanoid receptor activation.

By using 11-Deoxy Limaprost-d3 as a tool in conjunction with these multi-omics technologies, researchers can precisely track its metabolic fate and simultaneously map the global changes it induces in the lipidome and proteome. This will be instrumental in identifying novel downstream effectors and understanding the integrated cellular response to specific prostaglandin signaling events.

Elucidation of Novel Biological Targets and Signaling Pathways Modulated by 11-Deoxy Limaprost

While 11-Deoxy Limaprost is an analog of Limaprost, a prostaglandin E1 derivative, its specific biological targets and signaling pathways are not fully elucidated. Research on related compounds suggests that it likely interacts with prostanoid EP receptors. For instance, 11-deoxy PGE1 has been shown to be a non-selective agonist of EP receptors, stimulating cAMP release. Studies on Prostaglandin E1 (PGE1) have demonstrated its ability to inhibit cancer stem cell self-renewal through the EP4 receptor and repression of AP-1, a pathway distinct from that of PGE2. nih.gov PGE1 has also been shown to inhibit the Hedgehog signaling pathway by targeting the GLI2 transcriptional mediator. aacrjournals.org

Future research should focus on detailed receptor binding assays and functional studies to characterize the interaction of 11-Deoxy Limaprost with the full panel of prostanoid receptors (EP, DP, FP, IP, and TP). This will clarify its receptor selectivity profile and downstream signaling cascades, such as the modulation of cAMP/PKA, PI3K/Akt, and other key cellular pathways. nih.gov Understanding these interactions is crucial for interpreting its biological effects and for its potential development as a specific research probe.

Strategic Development of Next-Generation Research Tools based on 11-Deoxy Limaprost-d3

The deuterium (B1214612) labeling in 11-Deoxy Limaprost-d3 already positions it as a valuable tool for mass spectrometry-based research. caymanchem.com The presence of deuterium provides a distinct mass shift, facilitating its use as an internal standard for accurate quantification of the non-deuterated analog. caymanchem.com The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to study metabolic pathways, as deuteration can slow down metabolism at specific sites.

Future strategies could involve the development of a broader range of deuterated and otherwise modified analogs of 11-Deoxy Limaprost to serve as a toolkit for prostaglandin research. This could include:

Site-specific deuteration: Introducing deuterium at different positions to probe specific metabolic routes.

Functionalized analogs: Incorporating reporter tags (e.g., fluorophores, biotin) to visualize receptor binding and cellular localization.

Photo-affinity probes: Designing analogs that can be used to covalently label and identify binding partners.

The development of such next-generation research tools derived from the 11-Deoxy Limaprost scaffold will provide powerful new avenues for dissecting the complexities of prostaglandin signaling with high precision.

Q & A

Basic: How should 11-Deoxy Limaprost-d3 be solubilized for in vitro and in vivo studies?

Methodological Answer:
For in vitro studies , dissolve 11-Deoxy Limaprost-d3 in DMSO at concentrations >50 mg/mL. If precipitation occurs, alternative solvents like DMF (>100 mg/mL) or ethanol (>50 mg/mL) may be used . For in vivo applications , prepare a working solution using injectable formulations such as:

  • DMSO : Tween 80 : Saline (10 : 5 : 85 v/v) for systemic administration.
  • 0.5% CMC Na suspension for oral dosing.

Key Considerations:

  • Prepare stock solutions in aliquots to avoid freeze-thaw degradation.
  • Validate solubility under experimental conditions (e.g., pH, temperature) to ensure stability .

Basic: What receptor subtypes does 11-Deoxy Limaprost-d3 target, and how is this determined experimentally?

Methodological Answer:
11-Deoxy Limaprost-d3 primarily interacts with prostaglandin E (EP) receptor subtypes , with varying affinity:

Receptor SubtypeKi (nM)Experimental Assay
EP1600Radioligand binding
EP245cAMP stimulation
EP31.1GTPγS binding
EP423Cell-based assays

Protocol:

  • Use Jurkat cells transfected with EP receptors to measure cAMP production (EC50 = 0.25 µM for EP2) .
  • Validate selectivity via competitive binding assays with EP subtype-specific antagonists (e.g., ONO-AE3-208 for EP4) .

Advanced: What methodological considerations are critical when analyzing 11-deoxy steroid metabolites in clinical samples?

Methodological Answer:
When quantifying metabolites like 11-deoxy-17-ketosteroids in urine or plasma:

  • Chromatography : Use HPLC-MS/MS with deuterated internal standards (e.g., Limaprost-d3) to improve sensitivity .
  • Sample Preparation : Acid hydrolysis to liberate conjugated steroids, followed by solid-phase extraction.

Pitfalls to Avoid:

  • Cortisone interference : Withdraw cortisone therapy 48 hours pre-sampling to distinguish endogenous vs. exogenous metabolites .
  • Matrix effects : Normalize data to creatinine levels to account for urinary dilution .

Basic: What are the key steps in designing a pharmacokinetic study for 11-Deoxy Limaprost-d3?

Methodological Answer:

Dose Selection : Base initial doses on prior in vivo efficacy studies (e.g., 0.1–1 mg/kg in murine models) .

Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration.

Analytical Validation : Use LC-MS to quantify parent compound and metabolites, ensuring a lower limit of detection (LLOD) ≤1 ng/mL .

Statistical Design:

  • Apply non-compartmental analysis (NCA) for AUC and half-life calculations.
  • Use power analysis to determine sample size (α = 0.05, β = 0.2) .

Advanced: How can researchers reconcile contradictory findings regarding 11-Deoxy Limaprost-d3’s efficacy in different disease models?

Methodological Answer:
Contradictions, such as divergent outcomes in cancer vs. vascular models, may stem from:

  • Pathway crosstalk : Androgen receptor signaling in cancer may antagonize EP-mediated effects .
  • Species-specific metabolism : Murine vs. human cytochrome P450 isoforms alter drug activation .

Resolution Framework:

Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., dosing regimens).

Mechanistic Studies : Use siRNA or CRISPR to silence competing pathways in disease models .

Basic: What guidelines ensure rigorous experimental design when studying 11-Deoxy Limaprost-d3?

Methodological Answer:
Adhere to the FINER criteria for research questions:

  • Feasible : Validate assay reproducibility via pilot studies.
  • Novel : Compare results to existing data on non-deuterated analogs (e.g., Limaprost).
  • Ethical : Follow ICH guidelines for animal welfare and data integrity .

Documentation Standards:

  • Pre-register protocols on platforms like ClinicalTrials.gov .
  • Use the ARRIVE 2.0 guidelines for reporting in vivo experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.